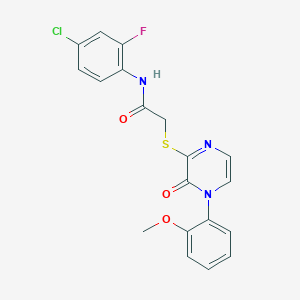

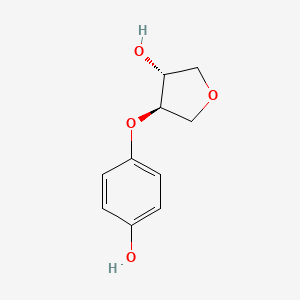

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as 2,3-dihydro-1H-inden-2-ylhydrazine , are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved by various methods including grinding, stirring, and ultrasound irradiation .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .

Chemical Reactions Analysis

The Michael addition reaction has been observed in similar compounds like 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The products’ stability and the possibility of a retro-Michael reaction have been evaluated .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles has been discussed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Heterocyclic Chemistry

Research by Hikem-Oukacha et al. (2011) on 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one demonstrates the synthesis of novel heterocyclic products through reactions with various nucleophiles, highlighting the potential for generating diverse bioactive molecules from structurally related compounds (Hikem-Oukacha et al., 2011). This study exemplifies the versatility of such compounds in synthesizing heterocyclic derivatives with potential pharmacological applications.

Hydrogen Bonding and Molecular Structure

The study of hydrogen bonding in related dihydropyridinones by Dobbin et al. (1993) underscores the importance of hydrogen bonding in defining the molecular conformation and properties of such compounds, which could be relevant to understanding the behavior of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in biological systems (Dobbin et al., 1993).

Microwave-Assisted Synthesis and Antimicrobial Activity

The exploration of microwave-assisted synthesis for heterocyclic compounds, as reported by Ahmad et al. (2011), not only streamlines the synthesis process but also evaluates the antimicrobial efficacy of the synthesized compounds, suggesting a pathway for the rapid development of antimicrobial agents from structurally similar entities (Ahmad et al., 2011).

Tautomerism and Structural Dynamics

Research on the tautomerism of pyrazolopyridazine and phthalazine diones by Sinkkonen et al. (2002) illustrates the dynamic nature of heterocyclic compounds, which can have significant implications for their chemical reactivity and biological activity. Understanding such structural dynamics could be crucial for harnessing the full potential of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one in scientific research (Sinkkonen et al., 2002).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-7-6-15-13(14(16)17)18-12-8-10-4-2-3-5-11(10)9-12/h2-7,12H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPLOXBDFSIAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

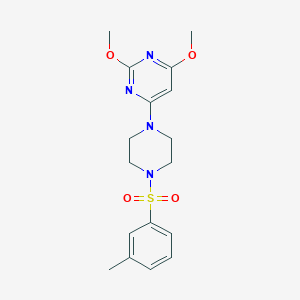

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)

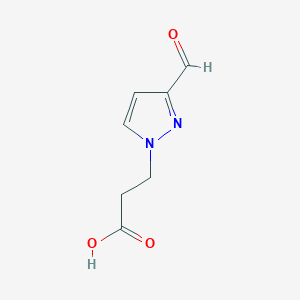

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)

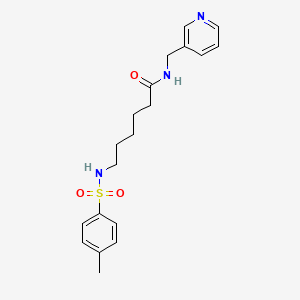

![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)

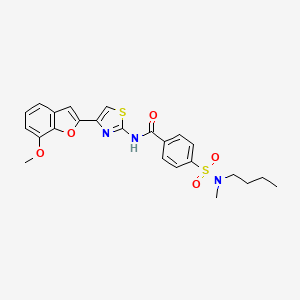

![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)